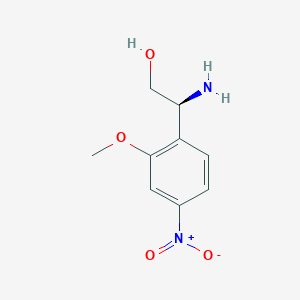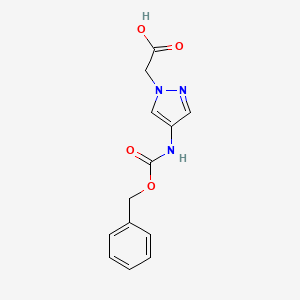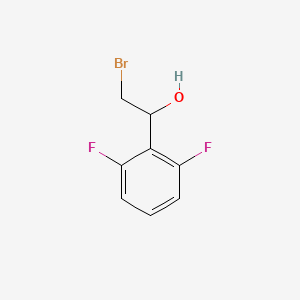
2-Bromo-1-(2,6-difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,6-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O. It is a brominated derivative of 2,6-difluorophenyl ethanol and is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol typically involves the bromination of 2,6-difluorophenyl ethanol. One common method is the reaction of 2,6-difluorophenyl ethanol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,6-difluorophenyl)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2,6-difluorophenyl ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: 2-Hydroxy-1-(2,6-difluorophenyl)ethanol.
Oxidation: 2-Bromo-1-(2,6-difluorophenyl)ethanone.
Reduction: 2,6-Difluorophenyl ethanol.
Scientific Research Applications
2-Bromo-1-(2,6-difluorophenyl)ethanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,6-difluorophenyl)ethanol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,5-difluorophenyl)ethanol
- 2-Bromo-1-(3,4-difluorophenyl)ethanol
- 2-Bromo-1-(2,3-difluorophenyl)ethanol
Uniqueness
2-Bromo-1-(2,6-difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-bromo-1-(2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2 |
InChI Key |
YRZBORFDPJWROS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CBr)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


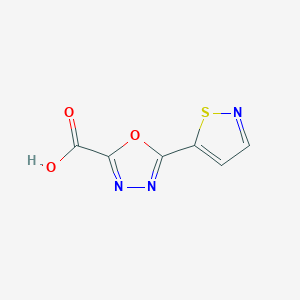
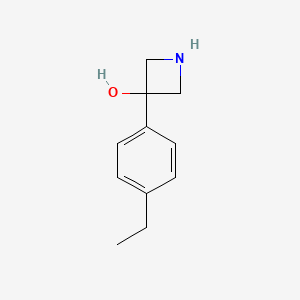
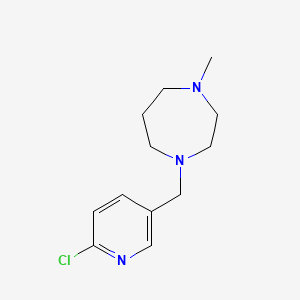
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
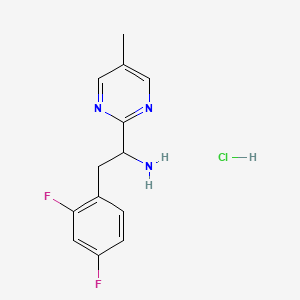
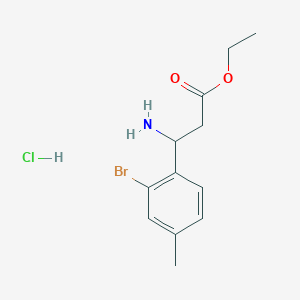
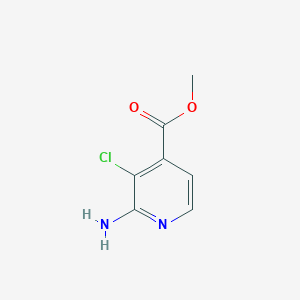

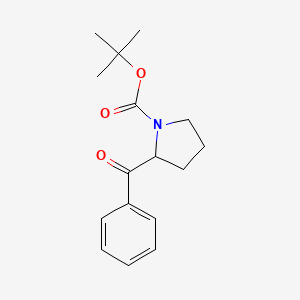

![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)
